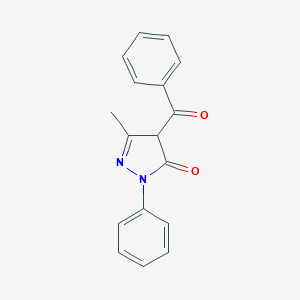
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one
Overview
Description
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a chemical compound known for its complexing properties and ability to form stable metal complexes. It is widely used in various scientific fields, including analytical chemistry, radiochemistry, and material science . The compound has a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol .
Mechanism of Action
Target of Action
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one primarily targets metal ions, forming stable complexes with them. This compound is particularly effective in chelating metal ions such as gadolinium (Gd3+), iron (Fe3+), copper (Cu2+), and chromium (Cr3+) . These metal ions play crucial roles in various biochemical processes, including enzymatic reactions and electron transport chains.
Mode of Action
The compound interacts with its targets through chelation, where it forms a stable complex by donating electron pairs to the metal ions. This interaction stabilizes the metal ions and prevents them from participating in unwanted side reactions. The chelation process involves the formation of a ring structure that includes the metal ion and the ligand, enhancing the stability of the complex .
Biochemical Pathways
By chelating metal ions, this compound affects several biochemical pathways. For instance, it can inhibit the Fenton reaction, which involves iron and hydrogen peroxide, leading to the production of harmful hydroxyl radicals. By stabilizing iron ions, the compound reduces oxidative stress and prevents cellular damage. Additionally, it can modulate pathways involving copper and chromium, impacting processes like oxidative phosphorylation and DNA repair .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed efficiently due to its lipophilic nature, allowing it to cross cell membranes easily. It is distributed widely in the body, particularly in tissues with high metal ion concentrations. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Excretion is mainly through the kidneys, with metabolites being eliminated in the urine .
Result of Action
At the molecular level, the chelation of metal ions by this compound results in reduced oxidative stress and protection against metal-induced toxicity. At the cellular level, this leads to decreased damage to cellular components such as DNA, proteins, and lipids. The compound’s action can also enhance the stability and function of enzymes that require metal ions as cofactors, thereby supporting normal cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound. For instance, the chelation efficiency may vary with pH, as the ionization state of the compound and the metal ions can change. Higher temperatures may increase the reaction rate but could also lead to the degradation of the compound. The presence of competing ions can affect the selectivity and strength of the chelation process .
: Improvement of Gd(III) Solvent Extraction by this compound : This compound - Sigma-Aldrich
Biochemical Analysis
Biochemical Properties
It is known to form very stable metal complexes This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that involves metal ions
Cellular Effects
Some compounds have shown to inhibit the activity of the human cancer cellular 20S proteasome
Molecular Mechanism
It is known to form very stable metal complexes , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, possibly involving metal ions
Preparation Methods
The synthesis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one typically involves the condensation of benzoyl chloride with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines to form Schiff bases, which are useful in the synthesis of bioactive compounds.
Complexation Reactions: The compound forms stable complexes with metal ions such as gadolinium, iron, copper, and chromium.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include amines, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one has a wide range of scientific research applications:
Analytical Chemistry: Used as a complexing agent for the extraction and separation of trace metals.
Radiochemistry: Employed in the determination of total trace rare earth elements in various materials.
Material Science: Utilized in the synthesis of bioactive materials and metal complexes with potential therapeutic applications.
Biology and Medicine: Investigated for its antioxidant and free radical scavenging properties, which may protect against ischemia and other conditions.
Comparison with Similar Compounds
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is often compared with other pyrazolone derivatives such as 3-methyl-1-phenyl-2-pyrazolin-5-one and 8-hydroxyquinoline. These compounds share similar complexing properties but differ in their specific applications and chemical behavior . For example:
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use as a free radical scavenger and antioxidant.
8-Hydroxyquinoline: Widely used in medicine for its antimicrobial and antifungal properties.
The uniqueness of this compound lies in its ability to form highly stable metal complexes and its versatility in various scientific applications .
Properties
IUPAC Name |
4-benzoyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOLPAMOKSAEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037370 | |
| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19995 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4551-69-3 | |
| Record name | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4551-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzoyl-3-methyl-1-phenylpyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one?
A1: The molecular formula of this compound is C17H16N2O2, and its molecular weight is 276.32 g/mol. []
Q2: What does the spectroscopic data reveal about the structure of HPMBP?
A2: HPMBP exists predominantly in the keto-imine tautomeric form as confirmed by IR, 1H NMR, 13C NMR, and X-ray crystallography studies. [, , ] The molecule features characteristic peaks in the IR spectrum, including a strong band around 1650 cm−1 corresponding to the carbonyl group (C=O) stretching vibration. The 1H NMR spectrum shows distinct signals for the methyl, phenyl, and benzoyl protons. [, , , ]
Q3: What is the significance of HPMBP in solvent extraction processes?
A4: HPMBP acts as a powerful chelating extractant for various metal ions, particularly lanthanides and actinides. [, , , , ] Its ability to form stable complexes with these metal ions in organic solvents makes it valuable for their separation and purification from aqueous solutions. [, , , ]
Q4: How does HPMBP interact with metal ions to form complexes?
A5: HPMBP acts as a bidentate ligand, coordinating to metal ions through the oxygen atom of the carbonyl group and the nitrogen atom of the pyrazolone ring. [, , , ] This interaction leads to the formation of stable metal complexes, which can be extracted into organic solvents. [, , ] The stoichiometry of the extracted complexes varies depending on the metal ion and the presence of synergistic agents. [, ]
Q5: How does the addition of synergistic agents affect the extraction of metal ions with HPMBP?
A6: The use of synergistic agents, such as crown ethers, phosphine oxides (like trioctylphosphine oxide), or quaternary ammonium salts, enhances the extraction efficiency of HPMBP. [, , , , ] These agents can improve the solubility of the metal complexes in the organic phase, leading to higher distribution ratios and better separation factors. [, , , ]
Q6: Are there any specific examples of HPMBP's application in separating metal ions?
A7: HPMBP exhibits selectivity towards certain lanthanides, allowing for their separation from each other. For instance, it effectively separates heavier lanthanides from lighter ones. [, ] This selectivity makes HPMBP a promising candidate for the development of efficient and environmentally friendly methods for the recovery and purification of rare earth elements. []
Q7: Has HPMBP been explored in the context of drug design and computational chemistry?
A8: Molecular modeling studies have identified HPMBP as a potential analgesic agent. [] Its structural features and physicochemical properties have been investigated using computational methods to understand its potential biological activity. [, ]
Q8: Have any derivatives of HPMBP been synthesized and investigated for biological activity?
A9: Researchers have synthesized a series of pyrazolone-enamine derivatives of HPMBP and evaluated their anticancer activity. [, ] These compounds exhibited promising inhibitory effects on human cancer cell proliferation and proteasome activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






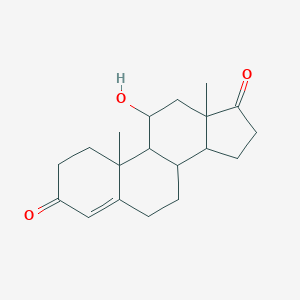
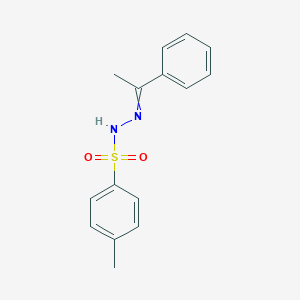


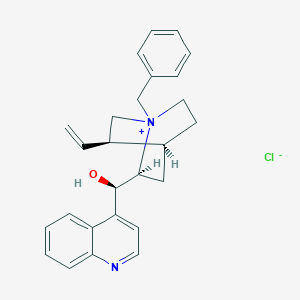
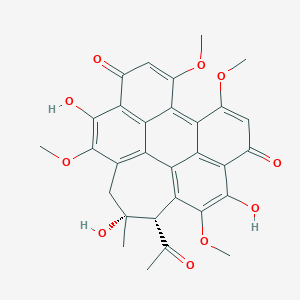
![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)


![methyl 17-ethyl-5-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B211611.png)
